molecular formula C11H7FNNaO2S B1372079 Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1211774-49-0

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No. B1372079
CAS RN: 1211774-49-0
M. Wt: 259.23 g/mol
InChI Key: FSRQBBXZVNJVCW-UHFFFAOYSA-M
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Description

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate, or (4-F-TAA) for short, is a thiazol-derived compound that has been studied for its wide range of potential applications in the scientific research field. It is a small molecule that can be easily synthesized and has been studied for its effects on various biochemical and physiological processes.

Scientific Research Applications

Antiviral Applications

“Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate” may have potential antiviral applications. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the thiazole ring, a common feature in this compound, is known to contribute to antiviral properties .

Anti-inflammatory Applications

The compound’s structural features suggest it could be used in anti-inflammatory research. Thiazole derivatives are known to possess anti-inflammatory activities, which could make “Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate” a candidate for the development of new anti-inflammatory agents .

Anticancer Research

Thiazole derivatives have been explored for their anticancer properties. Some compounds with the thiazole moiety have shown cytotoxic activity on human tumor cell lines, indicating that “Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate” could be valuable in cancer research, particularly in the synthesis of potential chemotherapeutic agents .

Antimicrobial Applications

Compounds containing thiazole rings have demonstrated antimicrobial activity. This suggests that “Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate” could be used in the development of new antimicrobial drugs, contributing to the fight against resistant bacterial strains .

Neuroprotective Research

The neuroprotective potential of thiazole derivatives has been documented. This compound could be investigated for its ability to protect neuronal cells, which is crucial in diseases such as Alzheimer’s and Parkinson’s .

Plant Growth Regulation

Indole derivatives, similar to the compound , are known to influence plant growth. Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan in higher plants. Research into “Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate” could extend to its use as a plant growth regulator, exploring its effects on plant physiology and development .

properties

IUPAC Name

sodium;2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRQBBXZVNJVCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate

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